Lichenicidin
Descripción
Propiedades
Bioactividad |
Gram+, |
|---|---|
Secuencia |
TITLSTCAILSKPLGNNGYLCTVTKECMPSSCN |
Origen del producto |
United States |
Ecological and Microbiological Dimensions of Lichenicidin Production
Identification of Lichenicidin-Producing Bacterial Strains within Bacillus licheniformis Species
The ability to produce lichenicidin is not ubiquitous among Bacillus licheniformis but has been identified in numerous strains isolated from diverse environments. The identification of these producer strains has often been the result of targeted screening for antimicrobial compounds or through genome mining approaches that search for the characteristic genes involved in lantibiotic biosynthesis. asm.orgnih.gov
Initial identification of lichenicidin production was made in strains such as B. licheniformis DSM 13 and ATCC 14580. nih.govpreprints.orgencyclopedia.pubplos.org Subsequent research has expanded the list of known producers considerably. For instance, rational genome mining for LanM proteins, which are essential for the modification of type 2 lantibiotics, successfully identified B. licheniformis ATCC 14580 as a producer of a broad-spectrum, two-peptide lantibiotic, which was named lichenicidin. asm.orgnih.gov
Lichenicidin production has been confirmed in strains isolated from a variety of sources, highlighting the widespread distribution of this capability within the species. Strains have been identified from commercial products, clinical settings, and natural environments. For example, several strains isolated from retail infant milk formulae, including IMF20, IMF66, IMF69, and IMF80, were found to produce lichenicidin. preprints.orgencyclopedia.pubresearchgate.netnih.gov Similarly, strains WIT 562, 564, and 566 are also known producers. preprints.orgencyclopedia.pubnih.gov The compound has also been identified in bacteria sourced from marine environments, with three seaweed-derived B. licheniformis isolates confirmed to harbor the necessary gene for its synthesis. researchgate.net Other notable producing strains include VK21, SMIA-2, and I89. preprints.orgencyclopedia.pubnih.govresearchgate.net
The following table summarizes a selection of identified lichenicidin-producing B. licheniformis strains and their origins or identifying characteristics.
| Strain Name | Isolation Source / Context | Key Findings |
| DSM 13 | Type Strain | Produces a novel two-peptide lantibiotic with activity against Gram-positive bacteria. plos.org |
| ATCC 14580 | Genome Mining Target | Confirmed producer of a broad-spectrum two-peptide lichenicidin. asm.orgnih.govpreprints.org |
| VK21 | Genome Sequencing | Produces lichenicidin variants Lchα and Lchβ. preprints.orgencyclopedia.pubresearchgate.net |
| I89 | Research Strain | Produces lichenicidin variants Bliα and Bliβ. encyclopedia.pubresearchgate.net |
| IMF20, IMF66, IMF69, IMF80 | Retail Infant Milk Formulae | Demonstrated antimicrobial activity against Gram-positive organisms. preprints.orgresearchgate.netnih.gov |
| WIT 562, 564, 566 | Marine (Seaweed) | Confirmed to harbor the lichenicidin biosynthesis gene. preprints.orgnih.gov |
| SMIA-2 | Research Strain | Genome annotation revealed gene clusters for lichenicidin production. encyclopedia.pubnih.gov |
| A-2-11B-AP | Canine Oral Cavity | Found to have the gene for lichenicidin synthesis. mdpi.com |
Diversity of Lichenicidin Variants Across Producer Strains
Lichenicidin is not a single, monolithic compound but rather a family of related molecules. The structure of its constituent peptides can vary depending on the producing strain. preprints.orgresearchgate.net It is classified as a two-component lantibiotic, meaning its antimicrobial activity requires the synergistic action of two distinct peptides, commonly designated as an alpha (α) and a beta (β) peptide. encyclopedia.pubresearchgate.netasm.org
These precursor peptides, encoded by structural genes such as licA1 and licA2, undergo significant post-translational modifications to form the mature, active lantibiotic. plos.org The diversity among lichenicidin variants primarily arises from differences in the amino acid sequences of these peptides.
For example, the lichenicidin produced by B. licheniformis strain I89 consists of the peptides Bliα and Bliβ. encyclopedia.pubresearchgate.net In contrast, strain VK21 produces a variant composed of Lchα and Lchβ peptides. encyclopedia.pubresearchgate.net A key structural difference has been identified between these variants: the α-peptides, Bliα and Lchα, differ from each other, particularly in the structure of their N-terminal nisin-like A-ring, while the β-peptides are identical. researchgate.netresearchgate.net The mature peptides from strain DSM 13 were predicted to have masses of 3020.6 Da and 3250.6 Da. plos.org This structural variability across different producer strains suggests an evolutionary adaptation, potentially to target different competing bacteria or to enhance activity in specific ecological niches.
The table below details the different known variants of lichenicidin and their producing strains.
| Producer Strain | Lichenicidin Variant Peptides | Molecular Mass (Da) | Structural Notes |
| I89 | Bliα and Bliβ | Not specified | Requires both peptides for full synergistic activity. encyclopedia.pubresearchgate.net |
| VK21 | Lchα and Lchβ | Lchα: 3251, Lchβ: 3021 | The α-peptide has a nisin-like motif at the N-terminus and a mersacidin-like motif at the C-terminus. encyclopedia.pubresearchgate.net |
| DSM 13 | LicA1 and LicA2 derived | 3250.6 and 3020.6 (Predicted) | The two peptides are required for the heat-stable antimicrobial activity observed in cell extracts. plos.org |
| ATCC 14580 | Not explicitly named | Not specified | Confirmed as a two-peptide lantibiotic. asm.orgnih.gov |
Ecological Roles and Inter-species Interactions Mediated by Lichenicidin
The primary ecological function of lichenicidin is to mediate microbial competition by inhibiting the growth of other bacteria. It exhibits a potent, yet targeted, spectrum of activity, primarily against Gram-positive bacteria. preprints.orgplos.org This antimicrobial action allows the producing B. licheniformis strain to secure resources and establish itself within a complex microbial community. The producing organism protects itself through specific immunity mechanisms, encoded within the same gene cluster responsible for lichenicidin synthesis. researchgate.net
Lichenicidin's activity is cell-surface associated and relies on the synergistic interaction of its two component peptides to form pores in the cell membrane of target bacteria and to inhibit cell wall biosynthesis. preprints.orgencyclopedia.pubasm.org It has demonstrated effectiveness against a wide range of clinically significant pathogens, including Listeria monocytogenes, methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, Bacillus cereus, Streptococcus pneumoniae, and Streptococcus mutans. asm.orgnih.govpreprints.orgencyclopedia.pub However, it generally shows no activity against Gram-negative bacteria such as Escherichia coli and Salmonella Typhimurium, likely due to the protective outer membrane of these organisms. encyclopedia.pubplos.orgresearchgate.net
The production of lichenicidin also plays a role in structuring microbial communities by inhibiting the formation of biofilms by competing bacteria. researchgate.net By suppressing the growth of susceptible species like S. aureus and B. pumilus, B. licheniformis can gain a competitive advantage in its habitat. researchgate.net The presence of lichenicidin-producing strains in diverse environments, from soil and marine settings to the oral cavity of animals, underscores its importance as a mediator of inter-species bacterial warfare. researchgate.netmdpi.com
Elucidation of Lichenicidin Biosynthesis Pathways
Genomic Organization of the Lichenicidin Biosynthetic Gene Cluster
The genetic instructions for lichenicidin production are encoded within a specific locus on the Bacillus licheniformis chromosome known as the lichenicidin biosynthetic gene cluster (lic cluster). asm.org This cluster contains all the necessary genes for the synthesis of the precursor peptides, their subsequent modification, transport, and regulation, as well as providing immunity to the producing organism. asm.orgresearchgate.netresearchgate.net The organization of the lic gene cluster is a key determinant of the efficient production of the final active compounds. nih.govnih.gov
Structural Genes Encoding Lichenicidin Precursor Peptides (e.g., licA1, licA2)
At the heart of the biosynthetic cluster are the structural genes, licA1 and licA2. nih.govnih.gov These genes encode the inactive precursor peptides, LicA1 and LicA2, which are the foundational building blocks of the two mature lichenicidin peptides, Bliα and Bliβ, respectively. researchgate.netnih.govresearchgate.net These precursor peptides consist of two distinct regions: an N-terminal leader peptide and a C-terminal propeptide. nih.govplos.org The leader peptide plays a crucial role in guiding the post-translational modification enzymes to the propeptide region. rsc.org The propeptide itself contains the serine, threonine, and cysteine residues that will undergo extensive modification to form the characteristic lanthionine (B1674491) and methyllanthionine bridges of the mature lantibiotic. nih.govplos.org
Genes Encoding Post-translational Modification Enzymes (e.g., licM1, licM2, licT, licP)
The transformation of the inactive precursor peptides into their biologically active forms is accomplished by a suite of dedicated enzymes encoded within the lic cluster. nih.govnih.gov Key among these are:
licM1 and licM2 : These genes encode two distinct LanM-type enzymes, LicM1 and LicM2. nih.govnih.gov These bifunctional enzymes are responsible for both the dehydration of specific serine and threonine residues within the propeptides to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, and the subsequent cyclization reaction where cysteine residues attack these dehydrated residues to form the thioether cross-links of lanthionine and methyllanthionine. researchgate.netrsc.orgpnas.org LicM1 specifically modifies the LicA1 precursor, while LicM2 acts on the LicA2 precursor. nih.govresearchgate.net
licT : This gene encodes a processing transporter protein. nih.govplos.org LicT is an ABC transporter that also possesses a peptidase domain. researchgate.netplos.org Its primary functions are to cleave the leader peptide from the modified precursor peptides and to export them out of the cell. researchgate.net
licP : The licP gene encodes an extracellular serine protease. nih.govresearchgate.net This enzyme is responsible for the final maturation step of the β-peptide. After the initial cleavage by LicT, the LicA2 precursor still contains a short N-terminal extension. researchgate.netrsc.org LicP removes this remaining hexapeptide to generate the fully mature and active Bliβ peptide. researchgate.netresearchgate.net
Regulatory and Immunity Gene Elements (e.g., licFGEHI)
To control the production of lichenicidin and to protect the producing cell from its own antimicrobial product, the gene cluster includes regulatory and immunity genes. nih.govnih.gov The genes licF, licG, licE, licH, and licI are believed to constitute the immunity system. nih.govnih.govpnas.org These genes likely encode an ABC transporter system (LanFEG-like) and an immunity protein (LanI-like) that work together to prevent the synthesized lichenicidin from harming the producer organism. asm.orgnih.gov Interestingly, studies involving the expression of the lic gene cluster in Escherichia coli have shown that these immunity genes are not essential for either the production of lichenicidin or for self-protection in this heterologous host. asm.orgnih.gov
Enzymatic Mechanisms of Lanthionine and Methyllanthionine Formation
The hallmark of lichenicidin, and lantibiotics in general, is the presence of the thioether amino acids lanthionine and methyllanthionine. nih.govnih.govplos.org The formation of these unusual amino acids is a two-step enzymatic process catalyzed by the LanM enzymes, LicM1 and LicM2. researchgate.netpnas.org
The first step is a dehydration reaction. The LanM enzyme utilizes ATP to phosphorylate specific serine and threonine residues within the propeptide region of the precursor peptides. pnas.org This phosphorylation creates a good leaving group, which is then eliminated to form the unsaturated amino acids dehydroalanine (from serine) and dehydrobutyrine (from threonine). rsc.orgresearchgate.net
The second step is a Michael-type addition reaction. The thiol group of a nearby cysteine residue within the peptide chain then attacks the double bond of the newly formed dehydroalanine or dehydrobutyrine. rsc.orgresearchgate.net This intramolecular cyclization results in the formation of a stable thioether bridge, creating either a lanthionine (from dehydroalanine and cysteine) or a methyllanthionine (from dehydrobutyrine and cysteine) residue. rsc.orgresearchgate.net This process is repeated at multiple sites within the propeptide, leading to the characteristic polycyclic structure of the mature lichenicidin peptides.
Post-translational Processing of Lichenicidin Precursors
The journey from the initial gene transcript to the final active lichenicidin peptides involves a series of precise post-translational processing steps. nih.govnih.gov Following the ribosomal synthesis of the LicA1 and LicA2 precursor peptides, they are recognized by their respective modification enzymes, LicM1 and LicM2. nih.govresearchgate.net These enzymes catalyze the dehydration and cyclization reactions to install the lanthionine and methyllanthionine bridges. researchgate.net
Once these modifications are complete, the modified precursors are targeted by the LicT transporter. nih.govresearchgate.net LicT performs a dual function: it cleaves off the N-terminal leader peptide and simultaneously transports the modified peptides across the cell membrane. researchgate.net For the α-peptide (Bliα), this single cleavage event by LicT results in the mature, active form. researchgate.net
However, the β-peptide (Bliβ) requires an additional maturation step. researchgate.netresearchgate.net The initial cleavage by LicT leaves a short six-amino-acid extension at the N-terminus of the Bliβ precursor. researchgate.netnih.gov The extracellular protease LicP then recognizes and removes this hexapeptide, yielding the fully mature and biologically active Bliβ peptide. researchgate.netresearchgate.net
Genetic Regulation of Lichenicidin Biosynthesis and Expression
The production of lichenicidin is a tightly regulated process to ensure its synthesis occurs at the appropriate time and to prevent unnecessary metabolic burden on the producing organism. While the precise regulatory network is still under investigation, it is known that the genes responsible for regulation are located within the biosynthetic gene cluster itself. nih.govnih.gov The expression of the lic genes is likely controlled by a complex interplay of regulatory proteins that respond to specific environmental or cellular signals. nih.gov The presence of putative regulatory elements within the gene cluster suggests a coordinated expression of the structural, modification, transport, and immunity genes, ensuring the efficient and controlled biosynthesis of this potent antimicrobial compound. nih.govpnas.org
Molecular and Cellular Mechanisms of Lichenicidin Biological Activity
Synergistic Action of Lichenicidin Peptide Components (e.g., Bliα/Lchα and Bliβ/Lchβ)
The antimicrobial potency of lichenicidin stems from the cooperative action of its two constituent peptides, designated Bliα and Bliβ or Lchα and Lchβ, depending on the producing strain of Bacillus licheniformis. encyclopedia.pubresearchgate.net These peptides work in synergy, meaning their combined effect is significantly greater than the sum of their individual activities. nih.govencyclopedia.pubresearchgate.net While the isolated peptides may show minimal activity at micromolar concentrations, their combination results in potent bactericidal effects at nanomolar concentrations. researchgate.netuniprot.org Research indicates that the strongest antimicrobial activity is achieved when the two peptides are present in an equimolar 1:1 ratio. researchgate.netuniprot.org
The synergy is based on a functional division of labor between the two components. The α-peptide (Bliα/Lchα) is a globular molecule that acts as the recognition unit, responsible for identifying and binding to its specific molecular target on the bacterial cell surface. encyclopedia.pubplos.orgmdpi.com The elongated β-peptide (Bliβ/Lchβ) subsequently interacts with the complex formed by the α-peptide and its target. encyclopedia.pubplos.org This sequential action is critical for the full expression of lichenicidin's antimicrobial power. plos.orgresearchgate.net
Studies have shown that Bliα appears to have a low affinity for the target bacterium Staphylococcus aureus on its own. nih.gov However, its initial binding serves as an essential anchoring point, which then significantly increases the affinity and recruitment of the Bliβ peptide to the cell surface. nih.gov This coordinated interaction facilitates a powerful dual mode of action that combines the inhibition of cell wall synthesis with the disruption of the cell membrane. encyclopedia.pubplos.org
Table 1: Synergistic Activity of Lichenicidin VK21 Peptides (LchA1 & LchA2) Against Various Bacterial Strains Data sourced from UniProtKB entry P86475. uniprot.org
| Target Bacterium | IC₅₀ LchA1 (α) alone (µM) | IC₅₀ LchA1 (α) & LchA2 (β) combined (µM) |
| Bacillus subtilis L1 | 9 | 0.64 |
| Rhodococcus sp. SS2 | 9 | 0.64 |
| Micrococcus luteus B1314 | 1.2 | 0.09 |
| Bacillus megaterium VKM41 | 1.8 | 0.12 |
| Staphylococcus aureus 209p | 3.1 | 0.64 |
Interactions of Lichenicidin with Bacterial Cell Wall Components and Precursors
The bactericidal activity of lichenicidin is initiated by its interaction with the bacterial cell envelope, specifically targeting a critical component required for cell wall construction. nih.govplos.org The primary molecular target for lichenicidin is Lipid II, an essential precursor for peptidoglycan biosynthesis in virtually all bacteria. nih.govmdpi.comnih.gov This lipid-linked disaccharide-pentapeptide is often described as the "Achilles' heel" of the bacterial cell wall, making it a target for numerous antibiotics. nih.gov
The specific recognition and binding to Lipid II are mediated by the α-component of lichenicidin (Lchα/Bliα). encyclopedia.pubmdpi.comnih.gov The structure of Lchα is unique, featuring two putative binding sites: a nisin-like motif at its N-terminus and a mersacidin-like motif at its C-terminus. mdpi.comresearchgate.netnih.gov Detailed studies using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations have provided compelling evidence that the C-terminal mersacidin-like domain is principally responsible for the interaction with Lipid II. mdpi.comresearchgate.netnih.gov The binding interface involves the pyrophosphate and disaccharide moieties of the Lipid II molecule. mdpi.comnih.gov
By binding to and sequestering Lipid II, lichenicidin effectively halts its incorporation into the growing peptidoglycan chain. plos.orgnih.gov This arrest of cell wall synthesis is a fundamental aspect of its mechanism of action, preventing the bacterium from repairing or expanding its protective peptidoglycan layer. plos.orgasm.org
Following the initial docking of the α-peptide to Lipid II, the β-peptide (Lchβ/Bliβ) is recruited to the site, forming a ternary complex. encyclopedia.pubplos.org The formation of this complete lichenicidin-Lipid II complex is the trigger for the second phase of attack: the disruption of the cytoplasmic membrane. plos.orgmdpi.com The complex promotes the formation of pores in the bacterial membrane, leading to a rapid depolarization of the membrane potential and the leakage of vital intracellular contents, including potassium ions. nih.govmdpi.comebi.ac.uk
While the Bliβ peptide can induce some membrane leakage on its own, the process is markedly faster and more potent in the presence of the Bliα anchor. nih.gov This disruption of the membrane's structural integrity and permeability barrier culminates in cell death. plos.orgmdpi.com Atomic force microscopy has provided direct visual evidence of this process, revealing significant perturbations on the surface of S. aureus cells and the ultimate leakage of cytoplasmic materials upon exposure to lichenicidin. nih.gov
Table 2: Key Interactions in Lichenicidin's Mechanism of Action
| Component | Primary Role | Molecular Interaction | Consequence |
| Bliα / Lchα | Target Recognition & Anchoring | Binds to the pyrophosphate and disaccharide moieties of Lipid II via its C-terminal domain. mdpi.comnih.gov | Sequesters Lipid II, inhibiting peptidoglycan synthesis. plos.orgnih.gov Recruits Bliβ to the membrane. encyclopedia.pubplos.org |
| Bliβ / Lchβ | Pore Formation & Membrane Disruption | Interacts with the Bliα-Lipid II complex. encyclopedia.pubplos.org | Forms pores in the cytoplasmic membrane, causing depolarization and leakage of cellular contents. nih.govplos.orgmdpi.com |
Binding to Lipid II and Inhibition of Peptidoglycan Biosynthesis
Cellular Responses to Lichenicidin Exposure in Target Organisms
Bacterial cells are not passive victims of lichenicidin attack and mount various cellular responses upon exposure. A notable physiological response observed in target organisms is an alteration of the cell's surface properties. For instance, treatment with lichenicidin has been shown to increase the net surface charge of S. aureus cells. nih.gov The attack also induces significant physical damage and perturbations to the cell surface, which are visible through advanced microscopy techniques. nih.gov
In a broader context, lantibiotics that interfere with cell wall synthesis by targeting Lipid II are known to trigger cell envelope stress responses. mdpi.com These responses are typically managed by dedicated signal transduction pathways, such as two-component systems (TCSs), which sense the damage and coordinate a defensive response. mdpi.com While the specific TCS pathways activated by lichenicidin have not been fully elucidated, the activation of such stress responses is a well-documented reaction to this class of antimicrobial agents. mdpi.comnih.gov
Resistance Mechanisms Developed by Microorganisms to Lichenicidin
The development of resistance is a significant challenge for all antimicrobials, including lichenicidin. Microorganisms can employ several strategies to evade its lethal effects.
Gram-negative bacteria possess an intrinsic form of resistance due to their outer membrane, which acts as a permeability barrier, preventing large molecules like lichenicidin from reaching the Lipid II target in the inner cytoplasmic membrane. nih.govasm.orgasm.org This is demonstrated by the fact that E. coli strains engineered to have a more permeable outer membrane become susceptible to lichenicidin. asm.orgasm.orgresearchgate.net
In Gram-positive bacteria, acquired resistance mechanisms are more common and varied. These can include:
Modification of Cell Surface: Alterations to the composition and charge of the cell wall or membrane can reduce the binding affinity of the bacteriocin (B1578144). mdpi.com
Efflux Pumps: Bacteria can employ ATP-binding cassette (ABC) transporters to actively pump the bacteriocin out of the cell, preventing it from reaching a lethal concentration at its target site. nih.govplos.org
Sensing and Detoxification Systems: Bacteria like S. aureus possess sophisticated two-component systems (e.g., GraRS, BraRS, VraSR) that act as sentinels for cell envelope stress. nih.govplos.org Upon detecting the presence of membrane- or cell wall-active agents like lantibiotics, these systems upregulate the expression of resistance determinants, including ABC transporters. nih.govplos.orgasm.org
Producer Immunity: The lichenicidin-producing organism protects itself through dedicated immunity genes (licFGEHI) located within the biosynthetic gene cluster. asm.orgasm.org These genes often encode ABC transporters or other proteins that prevent the bacteriocin from acting on the producer's own cells. asm.orgasm.org
Table 3: General Mechanisms of Bacterial Resistance to Lantibiotics
| Mechanism Type | Description | Examples from Related Lantibiotics |
| Intrinsic Resistance | A pre-existing structural feature prevents the antibiotic from reaching its target. | The outer membrane of Gram-negative bacteria blocks access to Lipid II in the cytoplasmic membrane. nih.govasm.org |
| Target Site Modification | Alteration of the antibiotic's target to reduce binding affinity. | While not explicitly documented for lichenicidin, this is a general resistance strategy. |
| Active Efflux | Pumping the antibiotic out of the cell using transporter proteins. | ABC transporters like VraFG and VraDE in S. aureus confer resistance to nisin. nih.govplos.org |
| Regulatory System Activation | Sensing antibiotic-induced stress and upregulating defense genes. | Two-component systems (GraRS, BraRS, VraSR) in S. aureus respond to cell envelope stress and activate efflux pumps. nih.govplos.org |
| Producer Self-Immunity | Expression of specific proteins that protect the producing organism. | The licFGEHI gene cluster encodes immunity proteins for lichenicidin. asm.orgasm.org |
Advanced Methodologies in Lichenicidin Research
Heterologous Expression Systems for Enhanced Production and Engineering of Lichenicidinresearchgate.netnih.govfrontiersin.org
The native production of lichenicidin by Bacillus licheniformis often results in low yields, hindering extensive research and potential therapeutic development. nih.govfrontiersin.org To overcome this, scientists have turned to heterologous expression systems, which involve transferring the genetic blueprint for lichenicidin into a more manageable host organism. frontiersin.org Escherichia coli has emerged as a particularly attractive option due to its rapid growth, well-understood genetics, and the availability of a wide array of genetic tools. frontiersin.org For lantibiotics like lichenicidin, successful heterologous expression typically requires the co-expression of the structural genes (encoding the precursor peptides) along with the genes responsible for the complex post-translational modifications. frontiersin.org
A landmark achievement in lichenicidin research was the complete reconstitution of its biosynthetic pathway in vivo within a Gram-negative host, Escherichia coli. researchgate.net This was accomplished by expressing the entire lichenicidin gene cluster, which in B. licheniformis I89 comprises 14 genes. researchgate.netresearchgate.net However, subsequent studies revealed that only six of these genes are essential for the heterologous production of the two active peptides, Bliα and Bliβ, in E. coli. researchgate.net
This heterologous system proved invaluable for dissecting the function of individual proteins within the biosynthetic cluster. researchgate.net Researchers could systematically manipulate the genes in the more genetically tractable E. coli host, a task that is considerably more difficult in the native Bacillus producer. researchgate.net This breakthrough not only facilitated the production of lichenicidin but also established a robust platform for future engineering of this and other lantibiotics. researchgate.netacs.org
Both in vivo (within living cells) and in vitro (in a cell-free environment) strategies have been developed to produce lichenicidin peptides.
In Vivo Production: The primary strategy for in vivo production has centered on optimizing expression in E. coli. By employing a multigene assembly strategy with high-copy plasmids, researchers have significantly increased production titers. nih.gov This approach led to yields of up to 4 mg/L for Bliα and 6 mg/L for Bliβ, a reported 100-fold increase compared to the native B. licheniformis I89 strain. nih.gov Another developed system for E. coli allows for the co-expression of the precursor peptide genes (lchA1 or lchA2) with the genes for the modifying enzymes (lchM1 or lchM2), enabling high-yield production of post-translationally modified recombinant Lchβ that is identical to the natural peptide. doi.org
In Vitro Production: Beyond cell-based systems, in vitro methodologies offer a powerful alternative for generating lantibiotics. One advanced approach couples in vitro translation with an enzyme-free chemical process for post-translational modification. acs.org This allows for the creation of vast libraries containing over 10¹¹ different lanthionine-containing peptides. acs.org Such cell-free systems are highly amenable to directed molecular evolution and provide an excellent platform for developing engineered lantipeptides. acs.org
Table 1: Comparison of Lichenicidin Production Strategies
| Strategy | Host/System | Key Features | Reported Yield | Reference |
|---|---|---|---|---|
| Native Production | Bacillus licheniformis I89 | Original producer strain; low yield. | ~0.04-0.06 mg/L | nih.gov |
| In Vivo Heterologous Expression | Escherichia coli | High-copy plasmids for separate expression of Bliα and Bliβ. | 4 mg/L (Bliα), 6 mg/L (Bliβ) | nih.gov |
| In Vivo Heterologous Expression | Escherichia coli | Co-expression of precursor and modification enzyme genes. | High yield of recombinant Lchβ. | doi.org |
| In Vitro Synthesis | Cell-free translation system | Enzyme-free post-translational modification; enables large library creation. | Not applicable (library generation) | acs.org |
Reconstitution of Biosynthetic Pathways in Surrogate Hosts (e.g., Escherichia coli)
Rational Mutagenesis and Bioengineering Approaches for Lichenicidin Variantsresearchgate.netsmbb.mxnih.gov
The gene-encoded nature of lichenicidin makes it an ideal candidate for bioengineering through mutagenesis. smbb.mx By altering the underlying DNA sequence, researchers can create novel peptide variants with potentially improved stability, efficacy, or spectrum of activity. nih.gov Rational, site-directed mutagenesis has been used to generate libraries of lichenicidin mutants based on structure-activity relationship data from other well-studied lantibiotics. researchgate.netnih.gov
A significant challenge in engineering two-component lantibiotics is the need to screen for the synergistic activity of two separate peptides. nih.gov To address this, an efficient screening method was developed that avoids the costly and time-consuming purification of the complementary peptide. nih.gov This was achieved by creating E. coli strains that produce all the necessary biosynthesis machinery but lack one of the structural genes (e.g., licA1 for Bliα). smbb.mx A library of mutated licA1 genes can then be introduced into this strain, and the resulting clones are screened on an agar (B569324) medium supplemented with the purified complementary peptide (Bliβ). smbb.mx
Using this approach, random mutagenesis libraries of both the Bliα and Bliβ peptides were generated and screened. smbb.mx Analysis of the resulting mutants revealed that changes to the serine, threonine, and cysteine residues—which are essential for forming the characteristic lanthionine (B1674491) rings—often resulted in reduced or eliminated bioactivity, confirming their structural importance. smbb.mx These bioengineering systems have also been used to expand the structural diversity of lichenicidin by incorporating non-canonical amino acids into its sequence. researchgate.net
Structural Biology Techniques for Investigating Lichenicidin-Target Interactionsnih.govnih.gov
Understanding how lichenicidin functions requires detailed knowledge of its three-dimensional structure and its interactions with bacterial targets. High-resolution structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations, have been instrumental in providing these molecular-level insights.
NMR spectroscopy has been the primary tool for determining the solution-state structures of the lichenicidin peptides Lchα and Lchβ, which were solved in methanol (B129727) (PDB entries: 2KTN and 2KTO). nih.govplos.org The structure of Lchα revealed two distinct domains, N-terminal and C-terminal, connected by a flexible loop, showing structural homology to mersacidin-like lantibiotics. nih.gov In contrast, Lchβ adopts a more elongated, hydrophobic α-helical structure. nih.gov
NMR has also been crucial for studying how lichenicidin interacts with its molecular target, the peptidoglycan precursor Lipid II. nih.gov Studies of Lchα in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, which mimic a membrane environment, provided strong evidence that the C-terminal, mersacidin-like domain of Lchα is directly involved in binding to Lipid II. nih.gov These experiments monitored changes in the NMR signals of Lchα upon the addition of Lipid II, revealing which parts of the peptide were affected by the interaction. nih.gov The NMR spectra also indicated significant conformational exchange, suggesting that the peptides are dynamic and can adopt multiple shapes in solution. nih.govplos.org
Table 2: Key NMR Findings for Lichenicidin
| Peptide/Complex | Environment | Technique/Observation | Key Finding | Reference |
|---|---|---|---|---|
| Lchα | Methanol | 3D Structure Determination (PDB: 2KTN) | Mersacidin-like structure with two domains connected by a flexible loop. | nih.gov |
| Lchβ | Methanol | 3D Structure Determination (PDB: 2KTO) | Elongated, hydrophobic α-helix flanked by flexible termini. | nih.gov |
| Lchα + Lipid II | DPC Micelles | 1H-15N HSQC Titration | The C-terminal domain of Lchα interacts with Lipid II. | nih.gov |
| Lchα | Water, Methanol, DPC Micelles | 15N Relaxation Analysis | Peptide backbone exhibits significant conformational exchange (flexibility). | nih.govresearchgate.net |
Complementing experimental techniques, Molecular Dynamics (MD) simulations provide a computational lens to view the dynamic nature of lichenicidin peptides. plos.org By simulating the movements of atoms over time, MD can reveal flexibility and conformational transitions that are not easily captured by static structures. nih.gov
Extensive all-atom MD simulations have been performed on the Lchα, Lchβ, and Bliα peptides in aqueous solution. plos.orgnih.gov These simulations showed that the peptides are highly flexible, existing in a delicate equilibrium between random coil, α-helical, and β-sheet structures. plos.orgnih.gov The computed average root-mean-square deviation (RMSD) for Lchα from simulations (6.7 ± 1.0 Å) was comparable to the value estimated from NMR experiments (6.45 ± 1.79 Å), validating the computational model's ability to capture the peptide's flexibility. plos.org
MD simulations have also been used to support and extend the findings from NMR binding studies. nih.govmdpi.com Simulations confirmed that the C-terminal site of Lchα is involved in the interaction with Lipid II. nih.gov Furthermore, these computational models revealed the potential for a stable complex to form at the N-terminal, nisin-like site, although the specific conditions required for this interaction to occur in vitro remain to be determined. nih.govmdpi.com
Mentioned Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Binding Studies
Advanced Microscopy Techniques for Visualizing Cellular Effects of Lichenicidin
Advanced microscopy has been instrumental in elucidating the morphological and topographical changes induced by lichenicidin on bacterial cells. These techniques provide high-resolution visual evidence of the compound's mechanism of action at the single-cell level.
One of the primary tools used in this area is Atomic Force Microscopy (AFM) . AFM studies have revealed that lichenicidin causes significant damage to the bacterial cell envelope. nih.govresearchgate.net Research on Staphylococcus aureus demonstrated that treatment with lichenicidin leads to distinct cell surface perturbations. nih.govresearchgate.net These disruptions ultimately culminate in the leakage of the cell's internal contents, providing a visual confirmation of membrane permeabilization as a key aspect of its antibacterial activity. nih.govresearchgate.net AFM allows researchers to observe these changes in real-time and under physiological conditions, offering detailed insights into the dynamics of membrane disruption.
Confocal Laser Scanning Microscopy (CLSM) , also referred to as Laser Scanning Confocal Microscopy (LSCM), is another powerful technique employed in lichenicidin research. unito.itunivr.itwikipedia.org CLSM enables the three-dimensional imaging of fluorescently-labeled cells, providing high-resolution optical sections with excellent contrast. zeiss.com This method is particularly useful for visualizing the localization of lichenicidin on or within bacterial cells and observing subsequent physiological changes, such as membrane depolarization or cell lysis, often in combination with specific fluorescent dyes. univr.itzeiss.com
While not always specific to lichenicidin but to antimicrobial peptides from its source organism, Bacillus licheniformis, electron microscopy has also been used to study cellular effects. These studies have shown that bacterial peptides can induce changes in cell shape, such as the formation of abnormal pseudopodia, followed by cell rounding and eventual membrane rupture and the release of cytoplasmic material. mdpi.com
| Microscopy Technique | Organism Studied | Key Findings | References |
| Atomic Force Microscopy (AFM) | Staphylococcus aureus | Causes cell surface perturbations; Induces leakage of internal cellular contents. | nih.govresearchgate.netresearchgate.net |
| Confocal Laser Scanning Microscopy (CLSM/LSCM) | General Application | Used for high-resolution, 3D imaging of cellular structures and the effects of lichenicidin. | unito.itunivr.itzeiss.com |
| Electron Microscopy | General Application | Revealed changes in cell shape, membrane rupture, and release of cytoplasmic contents induced by related peptides. | mdpi.com |
Bioinformatic and Genome Mining Approaches for Lichenicidin Discovery and Characterization
The discovery and subsequent characterization of lichenicidin are prime examples of the successful application of bioinformatics and genome mining in natural product research. microbiologyresearch.orgnih.gov These computational approaches allow for the targeted identification of novel antimicrobial compounds by analyzing bacterial genome sequences for the presence of specific biosynthetic gene clusters (BGCs). nih.govcapes.gov.brresearchgate.net
Lichenicidin was first identified through a rational genome mining strategy that specifically targeted genes encoding LanM proteins. nih.govcapes.gov.br LanM enzymes are responsible for the post-translational modifications characteristic of type II lantibiotics. nih.gov By screening publicly available microbial genomes for LanM homologs, researchers identified a candidate BGC in Bacillus licheniformis ATCC 14580. nih.govcapes.gov.brplos.org Subsequent in-depth bioinformatic analysis of this genomic region revealed the complete lichenicidin BGC, which includes two structural genes (licA1 and licA2) and the necessary modification enzymes (licM1 and licM2). plos.org This in silico discovery was later confirmed through laboratory experiments, validating the efficacy of the genome mining approach. capes.gov.brresearchgate.net
A variety of specialized bioinformatic tools have been crucial in the discovery and analysis of lichenicidin and its related gene clusters:
BAGEL (BActeriocin GEnome mining tooL): This software is specifically designed to identify bacteriocin (B1578144) BGCs. oup.com The improved version, BAGEL2, successfully predicted the presence of the lichenicidin gene cluster in B. licheniformis ATCC 14580, corroborating other findings. oup.com
antiSMASH (antibiotics & Secondary Metabolite Analysis SHell): This widely used pipeline predicts BGCs for all types of secondary metabolites. frontiersin.org It has been employed to identify lichenicidin-like gene clusters in various bacterial genomes, aiding in comparative genomic studies. researchgate.netbeilstein-journals.org
BLAST (Basic Local Alignment Search Tool): This fundamental tool was used in the initial discovery phase to search for homologs of known lantibiotic modification enzymes, such as MrsM, which led to the identification of the lichenicidin BGC. plos.org
These computational methods have not only enabled the initial discovery but also facilitated the identification of lichenicidin-like clusters in other bacteria, such as strains of Clostridium, suggesting a wider distribution of this class of lantibiotics than previously known. researchgate.netbeilstein-journals.org
| Bioinformatic Tool | Application in Lichenicidin Research | References |
| Genome Mining (General) | Initial rational screening for LanM protein genes leading to the discovery of the lichenicidin BGC in B. licheniformis. | nih.govcapes.gov.brresearchgate.net |
| BAGEL/BAGEL2 | Predicted the presence of the lichenicidin lantibiotic gene cluster in B. licheniformis ATCC 14580. | oup.comfrontiersin.org |
| antiSMASH | Identification and analysis of secondary metabolite BGCs, including lichenicidin-like clusters in various genomes. | frontiersin.orgresearchgate.netbeilstein-journals.org |
| BLASTp | Homology searches for lantibiotic modification enzymes (e.g., MrsM) that helped pinpoint the lichenicidin BGC. | plos.org |
| InterProScan, Pfam | Analysis of protein function, identification of conserved domains and key sites within the lichenicidin BGC. | microbiologyresearch.orgfrontiersin.org |
Future Perspectives and Unaddressed Research Questions in Lichenicidin Biology
Exploration of Undiscovered Lichenicidin Variants and Their Biosynthetic Capacities
The discovery of lichenicidin was spurred by genome mining efforts, a testament to the power of in silico approaches in identifying novel antimicrobial compounds. nih.gov The initial identification of the lichenicidin biosynthetic gene cluster in Bacillus licheniformis ATCC 14580 (isogenic to DSM 13) revealed a class II lantibiotic system. nih.govplos.org This cluster contains genes encoding the two precursor peptides, LicA1 and LicA2, and the modification enzymes, LicM1 and LicM2, responsible for the post-translational modifications that are characteristic of lantibiotics. researchgate.netplos.org
The existence of different lichenicidin variants, such as those produced by strains VK21 and I89, highlights the natural diversity of this lantibiotic. researchgate.netplos.org These variants can differ in their amino acid sequences, which in turn may affect their structural and dynamic properties. plos.org Future research should focus on a more extensive and systematic exploration of diverse environments to isolate new Bacillus strains. By employing advanced genome mining tools like antiSMASH, BAGEL, and RiPPMiner, researchers can screen vast genomic datasets for novel lichenicidin-like gene clusters. beilstein-journals.orgtandfonline.com This approach has already proven successful in identifying putative lichenicidin gene clusters in other bacterial species, such as Clostridium botulinum and Clostridium cellulovorans. researchgate.net
A critical aspect of this exploration will be the characterization of the biosynthetic machinery associated with these new variants. Understanding the substrate specificity and catalytic mechanisms of the modification enzymes (LanM-like proteins) will be crucial for bioengineering novel lichenicidin analogs with improved properties. nih.govacs.org
Detailed Elucidation of Specific Protein-Protein Interactions in Lichenicidin Action and Immunity
The antimicrobial activity of lichenicidin relies on the synergistic interaction of its two component peptides, Bliα (or Lchα) and Bliβ (or Lchβ). asm.orgrcsb.org The proposed mechanism involves the α-peptide binding to lipid II, a crucial precursor in bacterial cell wall biosynthesis, which then facilitates the pore-forming activity of the β-peptide. nih.govnih.gov While the interaction with lipid II has been a primary focus, the specific protein-protein interactions that govern this process at a molecular level require more detailed investigation. researchgate.net
Future studies should employ techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to determine the high-resolution structures of the lichenicidin-lipid II complex and the subsequent ternary complex with the β-peptide. researchgate.netresearchgate.net Molecular dynamics simulations can further complement these experimental approaches by providing insights into the dynamic nature of these interactions. plos.orgresearchgate.net
Furthermore, the mechanism of self-immunity in lichenicidin-producing strains is not fully understood. The lic gene cluster encodes several putative immunity proteins, including LicF, LicG, LicE, LicH, and LicI, which are thought to form an ABC transporter system. plos.orgasm.org However, studies in a heterologous Escherichia coli host have shown that these genes are not essential for self-protection in that system. asm.orgresearchgate.net This suggests that the immunity mechanism may be more complex or host-dependent. Elucidating the precise roles of these immunity proteins and their interactions with the lichenicidin peptides is a critical area for future research. It is possible that these proteins function to export the bacteriocin (B1578144), preventing its accumulation to toxic levels within the producer cell, or they may directly interact with and inactivate the peptides. asm.org
Development of Novel Research Tools and Methodologies for Lichenicidin Studies
Advancing our understanding of lichenicidin will necessitate the development and application of innovative research tools and methodologies. The heterologous expression of the lichenicidin gene cluster in E. coli was a significant breakthrough, providing a platform for studying the function of individual genes and for producing lichenicidin peptides for further characterization. asm.org Future efforts should focus on optimizing these heterologous expression systems to improve yields and facilitate the production of engineered lichenicidin variants. acs.org
The development of more sensitive and high-throughput screening methods is also crucial for discovering new lichenicidin variants and for evaluating the activity of engineered peptides. nih.govnih.gov This could involve the use of reporter strains that produce a measurable signal in response to lichenicidin activity or the application of microfluidic platforms for rapid screening of large libraries of variants.
Furthermore, advanced imaging techniques, such as super-resolution microscopy, could be employed to visualize the interaction of lichenicidin with the bacterial cell membrane in real-time. This would provide unprecedented spatial and temporal information about the mechanism of pore formation.
Broader Ecological and Evolutionary Significance of Lichenicidin Production
Bacteriocins like lichenicidin play a significant role in microbial ecology by mediating competitive interactions between bacterial strains. pnas.orgbiorxiv.org The production of a narrow-spectrum antibiotic such as lichenicidin is thought to be an evolutionarily advantageous strategy, as it targets specific competitors without being wasted on a broad range of non-competing species. pnas.org
Future research should investigate the ecological role of lichenicidin in the natural habitats of Bacillus licheniformis. This could involve studying the distribution of lichenicidin-producing strains in different environments and examining how lichenicidin production influences the composition and dynamics of microbial communities. Understanding the selective pressures that have driven the evolution of lichenicidin and its variants can provide valuable insights into the co-evolutionary arms race between bacteriocin producers and their susceptible targets. uchicago.edunih.gov
Moreover, exploring the evolutionary relationships between different lichenicidin gene clusters can reveal how these systems have diversified over time. Phylogenetic analysis of the LanM enzymes and the precursor peptides can shed light on the evolutionary history of this fascinating class of antimicrobial peptides. beilstein-journals.org
Q & A
What experimental methodologies are recommended for heterologous production of lichenicidin components in Escherichia coli?
Level: Basic
Answer:
The production of recombinant lichenicidin involves heterologous co-expression of precursor genes (lchA1, lchA2) and modifying enzymes (lchM1, lchM2) in E. coli BL21(DE3). Key steps include:
- Plasmid design : Use pET-series vectors for cytoplasmic expression with His-tags for affinity purification .
- Expression optimization : Induce with IPTG (0.5 mM) at mid-log phase (OD600 ~0.6) and incubate at 18°C for 16–20 hours to enhance soluble protein yield .
- Purification : Employ metal-affinity chromatography (e.g., Ni-NTA), cyanogen bromide cleavage to remove fusion tags, and reverse-phase HPLC (RP-HPLC) for final purification .
Yield considerations : The β-subunit (Lchβ) achieves ~4 mg/L, while α-subunit (Lchα) yields are significantly lower (<0.1 mg/L), necessitating strain/plasmid optimization .
How can researchers validate the structural and functional equivalence of recombinant lichenicidin to native peptides?
Level: Basic
Answer:
- Mass spectrometry : Use MALDI-TOF to confirm molecular mass (e.g., Lchβ: Mcalc ~3019.5 Da) .
- NMR spectroscopy : Compare <sup>1</sup>H-<sup>1</sup>H TOCSY/NOESY spectra to verify thioether bridge formation and tertiary structure alignment with native peptides .
- Functional assays : Test antimicrobial activity against Listeria monocytogenes or Staphylococcus aureus via agar diffusion or broth microdilution. Synergistic assays (e.g., equimolar Lchα/Lchβ mixtures) should show enhanced inhibition zones .
What strategies can mitigate low yields of the lichenicidin α-subunit in heterologous systems?
Level: Advanced
Answer:
- Codon optimization : Adjust rare codons in lchA1 to match E. coli tRNA abundance .
- Promoter engineering : Replace T7 promoters with weaker variants (e.g., pBAD) to reduce metabolic burden .
- Co-expression chaperones : Co-express GroEL/GroES to assist in folding modified peptides .
- Post-translational modification : Verify activity of LchM1 via in vitro assays; low dehydration efficiency may explain incomplete maturation .
How can molecular dynamics (MD) simulations inform lichenicidin’s mechanism of action?
Level: Advanced
Answer:
- System setup : Simulate solvated lichenicidin components (e.g., Lchα, Lchβ) at pH 7.0 using all-atom force fields (e.g., CHARMM36) .
- Key analyses :
- Validation : Correlate MD-derived conformational changes with NMR data and antimicrobial assays .
What analytical techniques are critical for assessing lichenicidin purity and post-translational modifications?
Level: Basic
Answer:
- RP-HPLC : Use C18 columns with acetonitrile/TFA gradients; purity >95% is ideal for functional studies .
- Circular dichroism (CD) : Confirm secondary structure (e.g., β-sheet dominance in Lchβ) .
- LC-MS/MS : Map dehydration and thioether bridge sites via tandem mass spectrometry .
How should researchers design experiments to investigate lichenicidin’s synergistic effects with other antimicrobials?
Level: Advanced
Answer:
- Combination assays : Use checkerboard or time-kill assays to quantify fractional inhibitory concentration indices (FICIs). Synergy is defined as FICI ≤0.5 .
- Mechanistic studies :
What steps ensure reproducibility in lichenicidin purification protocols across labs?
Level: Basic
Answer:
- Strain standardization : Use B. licheniformis B-511 (ATCC 14580) for native peptide production and E. coli BL21(DE3)/pET systems for recombinant work .
- Growth conditions : Document exact media (e.g., LB vs. M9), induction parameters, and protease inhibitors .
- Data transparency : Share raw HPLC chromatograms, MALDI spectra, and NMR assignments via FAIR-compliant repositories .
How can contradictory data on lichenicidin yields between studies be reconciled?
Level: Advanced
Answer:
-
Variable audit : Compare plasmid backbones (e.g., pET-8xHis-TrxL vs. pET28a), induction temperatures, and lanthipeptide maturation efficiency .
-
Table: Yield discrepancies in lichenicidin production
Component Native Producer Yield (mg/L) Recombinant Yield (mg/L) Key Variables Lchα 0.1 <0.1 Codon usage, LchM1 activity Lchβ 0.01 4.0 Efficient LchM2 modification -
Recommendation : Conduct side-by-side trials with shared reagents and protocols .
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